Cas no 1806788-72-6 (Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate)

Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C9H7F2N3O2/c1-16-9(15)4-2-6(7(10)11)14-8(13)5(4)3-12/h2,7H,1H3,(H2,13,14)
- InChIKey: UHAICKSEDXAKEK-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)OC)C(C#N)=C(N)N=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 89
- 疎水性パラメータ計算基準値(XlogP): 1.3
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022005800-500mg |
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1806788-72-6 | 97% | 500mg |
$1,019.20 | 2022-03-31 | |
Alichem | A022005800-1g |
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1806788-72-6 | 97% | 1g |
$1,646.40 | 2022-03-31 |
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate 関連文献
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Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1806788-72-6): An Overview
Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1806788-72-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, including an amino group, a cyano group, and a difluoromethyl substituent on a pyridine ring. These functional groups contribute to its potential applications in the development of novel therapeutic agents.
The cyano group in Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate is known for its ability to enhance the electronic properties of the molecule, making it a valuable building block in the synthesis of various bioactive compounds. The presence of the difluoromethyl substituent further modulates the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug candidates.
Recent studies have highlighted the potential of Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate in the development of inhibitors for specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The unique combination of functional groups in this molecule allows for fine-tuning of its binding affinity and selectivity, making it a promising lead compound for further optimization.
In addition to its potential as an enzyme inhibitor, Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate has also been explored for its anti-inflammatory properties. Studies have demonstrated that this compound can effectively modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The ability to modulate multiple biological targets makes this compound an attractive candidate for multi-target drug design strategies.
The synthesis of Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate involves several well-established chemical reactions. One common approach involves the reaction of a suitable pyridine derivative with methyl cyanoacetate and difluoroacetic acid. This multi-step process allows for the precise control of functional group introduction and modification, enabling chemists to tailor the properties of the final product to meet specific research or therapeutic needs.
The pharmacokinetic properties of Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety as a potential drug candidate. The presence of the difluoromethyl group has been shown to enhance metabolic stability, reducing the risk of rapid degradation and increasing the compound's half-life in vivo.
Clinical trials involving derivatives of Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that these compounds are well-tolerated at therapeutic doses and show promising therapeutic effects. Further clinical studies are needed to fully assess their potential as novel therapeutic agents.
In conclusion, Methyl 2-amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1806788-72-6) is a highly promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future use in clinical practice.
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